1-(3-Chloropropyl)-6-nitro-1H-indole
Description
Properties
Molecular Formula |
C11H11ClN2O2 |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
1-(3-chloropropyl)-6-nitroindole |
InChI |
InChI=1S/C11H11ClN2O2/c12-5-1-6-13-7-4-9-2-3-10(14(15)16)8-11(9)13/h2-4,7-8H,1,5-6H2 |
InChI Key |
YGRWIPBEJKIBQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Chloropropyl 6 Nitro 1h Indole
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic disconnection of the target molecule, 1-(3-chloropropyl)-6-nitro-1H-indole, points to two primary building blocks: the 6-nitro-1H-indole core and a 3-chloropropyl halide. This approach simplifies the synthesis to the formation of a carbon-nitrogen bond at the N1 position of the indole (B1671886) ring.
Accessibility of 6-nitro-1H-indole as a Core Synthon
6-Nitro-1H-indole is a well-established and commercially available compound, making it a readily accessible starting material for the synthesis of this compound. mdpi.comnih.gov Its availability is crucial for its utility as a core synthon in various research and industrial applications, particularly in pharmaceutical development where it serves as a key intermediate. mdpi.comnih.gov While commercially available, the synthesis of 6-hydroxy indoles, which can be precursors to other substituted indoles, has also been a subject of research, highlighting the importance of accessible indole derivatives. nih.gov
Utility of 1-halo-3-chloropropane Reagents for Alkylation
Reagents such as 1-bromo-3-chloropropane (B140262) and 1-iodo-3-chloropropane are highly useful for introducing the 3-chloropropyl group onto a nitrogen atom. These bifunctional molecules possess two halogen atoms with different reactivities. The bromine or iodine atom is more reactive and thus more susceptible to nucleophilic attack by the indole nitrogen, leaving the chlorine atom intact for potential further transformations. This differential reactivity is a key advantage in the synthesis of this compound.
N-Alkylation Strategies for Indole Derivatives
The primary method for the synthesis of this compound involves the N-alkylation of the 6-nitro-1H-indole precursor. This is typically achieved through a nucleophilic substitution reaction.
Nucleophilic Substitution at the Indole Nitrogen (N1) (e.g., using 1-bromo-3-chloropropane)
The nitrogen atom at the N1 position of the indole ring is nucleophilic and can react with an electrophilic alkyl halide, such as 1-bromo-3-chloropropane. The reaction proceeds via an SN2 mechanism, where the indole nitrogen attacks the carbon atom bearing the bromine, displacing the bromide ion and forming the desired N-alkylated product. This direct alkylation is a common and effective method for the synthesis of N-substituted indoles.
Optimization of Reaction Conditions for N-alkylation: Solvent Effects, Base Selection, and Temperature Control
The efficiency and regioselectivity of the N-alkylation of indoles are highly dependent on the reaction conditions. Careful optimization of the solvent, base, and temperature is crucial to maximize the yield of the desired N-alkylated product and minimize side reactions, such as C3-alkylation.
Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly used for indole N-alkylation as they can dissolve both the indole and the base, facilitating the reaction. rsc.org In some cases, ethereal solvents may lead to poor regioselectivity and precipitation of the indole salt. rsc.org Ionic liquids have also been explored as sustainable reaction media for the N-alkylation of indoles. researchgate.netorganic-chemistry.org
Base Selection: A base is typically required to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K2CO3). rsc.orgresearchgate.netorganic-chemistry.org The strength of the base can affect the regioselectivity of the alkylation. Stronger bases can lead to a higher proportion of N-alkylation.
Temperature Control: Temperature plays a critical role in controlling the regioselectivity of the reaction. Higher reaction temperatures often favor N-alkylation over C3-alkylation. rsc.org For instance, in one study, complete N-alkylation was achieved at 80°C, whereas lower temperatures resulted in a mixture of N- and C-alkylated products. rsc.org
| Parameter | Condition | Effect on N-Alkylation |
| Solvent | Polar aprotic (e.g., DMF, THF) | Generally promotes the reaction by dissolving reactants. |
| Ethereal (e.g., 2-MeTHF) | May result in poor regioselectivity and precipitation of indole salts. rsc.org | |
| Ionic Liquids | Can serve as a sustainable and effective reaction medium. researchgate.netorganic-chemistry.org | |
| Base | Strong bases (e.g., NaH) | Favors the formation of the indolide anion, leading to higher N-alkylation. rsc.org |
| Weaker bases (e.g., K2CO3) | Can also be effective, particularly in ionic liquid media. researchgate.netorganic-chemistry.org | |
| Temperature | Elevated temperatures (e.g., 80°C) | Generally favors N-alkylation over C3-alkylation. rsc.org |
| Lower temperatures | May lead to a mixture of N- and C-alkylated products. |
Catalytic Approaches in N-Alkylation of Indoles
To improve the efficiency and selectivity of N-alkylation, various catalytic methods have been developed. These approaches often offer milder reaction conditions and better control over the reaction outcome.
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a valuable technique for the N-alkylation of indoles, particularly when using inorganic bases like potassium hydroxide. organic-chemistry.orgacsgcipr.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the indolide anion from the aqueous or solid phase to the organic phase where the alkylating agent resides, thereby promoting the reaction. acsgcipr.orgresearchgate.net This method can be effective for a variety of N-heterocyclic compounds. organic-chemistry.org
Transition-Metal Catalysis: Several transition metals, including copper, palladium, zinc, and iron, have been shown to catalyze the N-alkylation of indoles. nih.govnih.govnih.gov These catalytic systems can offer high selectivity and efficiency. For example, copper-catalyzed methods have been developed for the N-alkylation of indoles. nih.gov Iron-catalyzed borrowing-hydrogen methodology has also been employed to switch the selectivity towards N-alkylation. nih.gov
| Catalytic Approach | Catalyst Example | Key Features |
| Phase-Transfer Catalysis | Quaternary ammonium salts (e.g., TEBAC) | Facilitates reaction between phases, often uses milder bases. acsgcipr.orgresearchgate.net |
| Copper Catalysis | CuH-based catalysts | Can achieve high levels of regio- and enantioselectivity. nih.gov |
| Zinc Catalysis | Dinuclear Zinc-ProPhenol complexes | Effective for enantioselective N-alkylation with aldimines. nih.gov |
| Iron Catalysis | Tricarbonyl(cyclopentadienone) iron complex | Can switch selectivity towards N-alkylation via a borrowing-hydrogen methodology. nih.gov |
Regioselective Functionalization Approaches for the Nitro Group
The introduction of a nitro group onto the indole ring is a critical step in the synthesis of this compound. Achieving substitution specifically at the C6 position requires careful consideration of the reaction conditions and the directing effects of existing substituents.
Direct nitration of the parent indole molecule typically results in substitution at the C3 position due to the high electron density at this location. Therefore, to achieve C6 nitration, indirect methods or the use of specific catalytic systems are often necessary. Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for regioselective transformations, providing access to various C6-functionalized indoles. thieme-connect.com While direct C6 nitration via this method is still an area of ongoing research, the principles of directing group-assisted C-H activation could be applied. thieme-connect.com
A more common and predictable approach involves starting with a pre-functionalized benzene (B151609) ring that already contains a nitro group at the desired position relative to another functional group that can be used to construct the indole ring. For instance, the Fischer indole synthesis, a classical and versatile method, could be employed starting from a phenylhydrazine (B124118) derivative bearing a nitro group. nih.gov
Another viable strategy is the reductive cyclization of a nitrobenzene (B124822) derivative. nih.gov For example, a suitably substituted o-nitrotoluene derivative can undergo condensation with a formamide (B127407) acetal, followed by reduction to form the indole ring, a process known as the Leimgruber–Batcho indole synthesis. orgsyn.org This method is particularly useful for preparing indoles with specific substituents on the benzene ring, as the substitution pattern is determined by the starting nitrobenzene.
Recent advancements have also explored metal-free catalytic approaches for the remote C6-functionalization of 2,3-disubstituted indoles, which could potentially be adapted for nitration. frontiersin.org
Table 1: Comparison of Potential Strategies for C6-Nitration of Indole
| Strategy | Description | Advantages | Disadvantages |
| Directing Group-Assisted C-H Functionalization | A directing group on the indole nitrogen or another position guides the nitrating agent to the C6 position. | High regioselectivity. | Requires additional steps for introduction and removal of the directing group. |
| Synthesis from Pre-functionalized Precursors | Using methods like the Fischer, Bartoli, or Leimgruber–Batcho synthesis starting with a nitro-substituted phenylhydrazine or aniline. | Regioselectivity is controlled by the starting material. | Availability of the specific starting material may be limited. |
| Reductive Cyclization | Cyclization of a substituted nitrobenzene derivative to form the indole ring with the nitro group in place. | Good control over the position of the nitro group. | May require harsh reaction conditions. |
The synthesis of this compound is inherently a multi-step process. nih.gov The sequence of these steps—nitration and N-alkylation—is crucial and often necessitates the use of protecting groups to ensure the desired outcome.
If N-alkylation with 1-bromo-3-chloropropane is performed first, the indole nitrogen becomes substituted, which can influence the regioselectivity of a subsequent electrophilic nitration. To control this, a protecting group might be employed at the C3 position to block the most reactive site, thereby directing the incoming nitro group to the benzene ring.
Conversely, if nitration is performed first to yield 6-nitroindole (B147325), the subsequent N-alkylation with 1-bromo-3-chloropropane can be carried out. This is often the more straightforward approach. The presence of the electron-withdrawing nitro group on the benzene ring can decrease the nucleophilicity of the indole nitrogen, potentially requiring stronger basic conditions to facilitate the alkylation.
The choice of protecting groups is critical in multi-step syntheses involving indoles. nih.gov For instance, if a reaction requires protection of the indole nitrogen, common protecting groups like Boc (tert-butyloxycarbonyl) or Ts (tosyl) can be used. The selection of the protecting group depends on its stability under the reaction conditions of the subsequent steps and the ease of its removal.
Alternative and Green Synthetic Routes for Indole Functionalization
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of indole derivatives. openmedicinalchemistryjournal.comresearchgate.net These "green" approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. rsc.org
For the synthesis of the indole core, alternatives to classical methods like the Fischer indole synthesis, which can require harsh acidic conditions and generate significant waste, are being explored. rsc.org These include transition-metal-catalyzed cyclizations of anilines, which can proceed under milder conditions. rsc.org
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. openmedicinalchemistryjournal.comresearchgate.net The Fischer indole synthesis, for example, can be carried out efficiently under microwave irradiation. researchgate.net The use of ionic liquids or water as a solvent, instead of volatile organic compounds, also contributes to the greenness of a synthetic route. openmedicinalchemistryjournal.comnih.gov
Furthermore, the development of one-pot syntheses and multi-component reactions (MCRs) represents a highly efficient and atom-economical approach to complex molecules. rsc.orgrsc.org An MCR-based strategy could potentially be designed to assemble the substituted indole core in a single step from simple precursors. rug.nl The use of solid acid catalysts, which can be easily recovered and reused, is another green alternative to traditional homogeneous acid catalysts. openmedicinalchemistryjournal.com
Iron-catalyzed C-H alkylation of indoles has been reported as a mild and efficient method that proceeds under additive-free conditions, often in green solvents, demonstrating high regioselectivity. rsc.org
Table 2: Green Chemistry Approaches in Indole Synthesis
| Approach | Description | Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Faster reaction rates, higher yields, cleaner reactions. openmedicinalchemistryjournal.comresearchgate.net |
| Use of Green Solvents | Employing solvents like water or ionic liquids. | Reduced environmental impact, improved safety. openmedicinalchemistryjournal.comnih.gov |
| Catalytic Methods | Use of transition-metal, organo-, or biocatalysts. | High efficiency and selectivity, milder reaction conditions. |
| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step to form the product. | High atom economy, operational simplicity, reduced waste. rsc.orgrug.nl |
| Solid Acid Catalysts | Heterogeneous catalysts that can be easily separated and reused. | Ease of handling, reusability, reduced waste. openmedicinalchemistryjournal.com |
Chemical Transformations and Reactivity of 1 3 Chloropropyl 6 Nitro 1h Indole
Reactions Involving the Nitro Group
The nitro group at the 6-position of the indole (B1671886) ring is a primary site for chemical modification, most notably through reduction to the corresponding amino group. This transformation is a cornerstone in the synthesis of various functionalized indoles.
Reduction of the Nitro Group to the Amino Functionality (e.g., to 6-amino-1-(3-chloropropyl)-1H-indole)
The conversion of the nitro group in 6-nitroindoles to an amino functionality is a well-established and crucial transformation in organic synthesis. This reduction opens up avenues for a variety of further derivatizations, such as diazotization and Sandmeyer reactions, or the introduction of other nitrogen-containing substituents. Several reliable methods are available for this purpose, each with its own advantages in terms of yield, selectivity, and reaction conditions.
Commonly employed methods for the reduction of aromatic nitro compounds, which are applicable to 1-(3-chloropropyl)-6-nitro-1H-indole, include catalytic hydrogenation and chemical reduction using metals in acidic media.
Catalytic Hydrogenation: This is one of the most efficient and clean methods for nitro group reduction. The reaction typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. mdpi.comnih.gov The reaction is usually carried out in a solvent such as ethanol (B145695) or methanol (B129727) at room temperature and atmospheric or slightly elevated pressure. The addition of catalytic amounts of vanadium compounds can sometimes prevent the accumulation of hydroxylamine (B1172632) intermediates and lead to purer products. google.comgoogle.com
Chemical Reduction: A variety of chemical reducing agents can also be employed. A classic and effective method is the use of stannous chloride (SnCl₂) in an acidic medium like hydrochloric acid or in an alcohol solvent. researchgate.netresearchgate.net Another widely used system is iron powder in the presence of an acid, such as hydrochloric acid or acetic acid (the Béchamp reduction). researchgate.net These methods are often preferred in laboratory settings due to their simplicity and effectiveness, despite the sometimes more demanding work-up procedures to remove metal salts.
Table 1: Representative Conditions for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Solvent | Temperature | Remarks |
| H₂, Pd/C | Ethanol/Methanol | Room Temperature | Clean reaction, high yields, catalyst can be filtered off. mdpi.comnih.gov |
| SnCl₂·2H₂O | Ethanol | Reflux | Effective for many nitroarenes, requires basic work-up. researchgate.net |
| Fe, HCl/NH₄Cl | Ethanol/Water | Reflux | Cost-effective, widely used, requires filtration of iron salts. reddit.com |
Other Transformations and Derivatizations of the Nitro Moiety
While reduction to the amine is the most common transformation, the nitro group can, in principle, undergo other reactions. Partial reduction can lead to nitroso or hydroxylamine intermediates. However, these are often reactive and may be further transformed in situ. In the broader context of nitroarene chemistry, the nitro group can also act as a leaving group in certain nucleophilic aromatic substitution reactions, although this is less common for nitroindoles compared to other aromatic systems. nih.gov The strong electron-withdrawing nature of the nitro group also deactivates the benzene (B151609) portion of the indole ring towards electrophilic aromatic substitution, directing any potential substitution to the meta position relative to the nitro group. rsc.orgacs.org
Reactions Involving the Chloropropyl Side Chain
The 1-(3-chloropropyl) substituent provides a reactive handle for a variety of modifications, primarily through reactions involving the terminal chlorine atom.
Nucleophilic Substitution Reactions at the Terminal Chlorine
The terminal chlorine atom on the propyl side chain is susceptible to nucleophilic substitution by a wide range of nucleophiles. This allows for the introduction of diverse functionalities at this position. The reaction proceeds via a typical SN2 mechanism, where a nucleophile displaces the chloride ion.
Examples of suitable nucleophiles include:
Amines: Primary and secondary amines can displace the chloride to form the corresponding 3-(1-(6-nitro-1H-indolyl))propylamines.
Azide (B81097): Sodium azide can be used to introduce an azido (B1232118) group, which can subsequently be reduced to a primary amine or used in cycloaddition reactions.
Cyanide: Cyanide ions can replace the chlorine to form the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Thiolates: Thiolates can react to form thioethers.
Alkoxides and Phenoxides: These nucleophiles can be used to introduce ether linkages.
The choice of solvent and reaction temperature is crucial for the success of these reactions and depends on the specific nucleophile being used. Polar aprotic solvents like DMF or DMSO are often employed to facilitate SN2 reactions.
Intramolecular Cyclization Reactions and Ring Formation (e.g., preparation of fused heterocyclic systems)
The 1-(3-chloropropyl) side chain is ideally suited for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A particularly important application is the synthesis of the pyrrolo[1,2-a]indole skeleton, a privileged heterocycle found in numerous natural products and pharmacologically active compounds. researchgate.netrsc.org
This intramolecular cyclization typically proceeds via an initial nucleophilic attack from a position on the indole ring onto the electrophilic carbon bearing the chlorine atom. For the formation of a pyrrolo[1,2-a]indole system, the C2 position of the indole would need to act as the nucleophile. However, the 6-nitro group deactivates the indole ring towards electrophilic attack, which in turn suggests that the indole ring itself is more electron-rich and thus more nucleophilic. The cyclization could potentially be facilitated by first reducing the nitro group to the more electron-donating amino group, thereby increasing the nucleophilicity of the indole ring system. Alternatively, under basic conditions, the indole nitrogen of a second molecule could potentially act as a nucleophile, leading to dimeric structures.
Another possibility involves the transformation of the terminal chlorine into a more reactive functional group, followed by cyclization. For instance, conversion to an amine and subsequent intramolecular reaction with another part of the molecule.
Reactivity of the Indole Ring System
Any electrophilic substitution on the benzene portion of the indole ring would be directed to positions meta to the nitro group (i.e., C5 and C7). Electrophilic attack on the pyrrole (B145914) ring is also disfavored due to the deactivating effect of the nitro group.
Conversely, the electron-withdrawing nature of the nitro group can render the indole ring more susceptible to nucleophilic attack, particularly at the C2 position, especially if there is an activating group at C3. While direct nucleophilic substitution on the indole ring is generally difficult, the presence of the nitro group can facilitate such reactions under certain conditions.
Electrophilic Aromatic Substitution Patterns on the Functionalized Indole Core
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org In the context of this compound, the outcome of such reactions is determined by the interplay of the directing effects of the indole nitrogen and the nitro substituent.
The directing effects of the substituents on the indole core are summarized below:
| Position | Substituent Effect | Predicted Reactivity towards Electrophiles |
| Pyrrole Ring | ||
| C2 | Influenced by the N1-substituent and the inherent reactivity of the indole nucleus. | Less favored than C3 for electrophilic attack unless C3 is blocked. |
| C3 | Highly activated by the nitrogen atom. | The most probable site for electrophilic substitution. researchgate.net |
| Benzene Ring | ||
| C4 | ortho to the activating nitrogen atom and meta to the deactivating nitro group. | A potential site for substitution, influenced by the competing effects. |
| C5 | para to the activating nitrogen atom and ortho to the deactivating nitro group. | Deactivated by the adjacent nitro group. |
| C7 | ortho to the activating nitrogen atom. | A possible site for substitution, though often sterically hindered. |
The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution on a benzene ring. lkouniv.ac.in Therefore, on the benzene portion of the indole, positions C4 and C5 would be deactivated. The indole nitrogen, being part of the pyrrole ring, is an activating group and directs electrophiles to the C3 position. In cases of disubstituted benzenes, the most powerfully activating group typically governs the position of further substitution. lkouniv.ac.in
Common electrophilic aromatic substitution reactions and their predicted outcomes for this compound are:
Nitration: The introduction of an additional nitro group would be challenging due to the already present deactivating nitro group. If achieved, the substitution would likely occur at the C3 position, or potentially at a less deactivated position on the benzene ring, though this would require forcing conditions. wikipedia.org
Halogenation: Reactions with halogens like bromine or chlorine, typically in the presence of a Lewis acid catalyst, would be expected to occur preferentially at the C3 position. makingmolecules.com
Sulfonation: Sulfonation with fuming sulfuric acid would also likely target the C3 position. This reaction is often reversible. wikipedia.org
Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on strongly deactivated aromatic rings. lkouniv.ac.in Therefore, Friedel-Crafts reactions on the benzene ring of this compound are unlikely to proceed.
C-H Functionalization Opportunities on the Indole Moiety
Direct C-H functionalization has emerged as a powerful and atom-economical tool in modern organic synthesis. For the indole scaffold, C-H functionalization offers a direct route to introduce various substituents without the need for pre-functionalized starting materials. nih.gov The regioselectivity of these reactions can often be controlled by using directing groups.
For this compound, several positions on the indole moiety present opportunities for C-H functionalization:
C2-H Functionalization: The C2 position of the indole ring is a common target for C-H activation, often facilitated by a directing group on the N1 nitrogen. The 3-chloropropyl group itself is not a typical directing group for C2 functionalization. However, various catalytic systems have been developed for the direct arylation, alkenylation, and acylation at the C2 position of N-substituted indoles.
C3-H Functionalization: While C3 is the most nucleophilic site for electrophilic attack, direct C-H functionalization at this position is also possible, often proceeding through different mechanisms.
C4-H and C7-H Functionalization: The functionalization of the C-H bonds on the benzene portion of the indole is more challenging due to their lower reactivity compared to the pyrrole ring. nih.gov However, the use of directing groups can enable regioselective functionalization at these positions. The nitro group itself can act as a directing group in certain transition-metal-catalyzed C-H activation reactions, typically directing functionalization to the ortho position. rsc.org In this case, that would correspond to the C5 and C7 positions. Given that C5 is likely sterically hindered, C7 could be a potential site for such directed functionalization.
The potential for C-H functionalization on the this compound core is summarized in the table below, highlighting the influence of the existing substituents.
| Position | Potential for C-H Functionalization | Influencing Factors |
| C2 | Possible with appropriate catalytic systems. | The N1-chloropropyl group may not be an effective directing group. |
| C3 | Feasible, competing with electrophilic substitution. | Inherent high reactivity of this position. |
| C4 | Challenging due to electronic deactivation. | Requires specific directing group strategies. |
| C7 | Possible via nitro-group directed C-H activation. | The nitro group can direct ortho-functionalization. rsc.org |
Derivatization and Structural Modification Strategies
Synthesis of Analogues via Modification of the Nitro Functionality
The nitro group at the 6-position of the indole (B1671886) ring is a key site for chemical manipulation, primarily through reduction to an amino group. This transformation opens up a vast landscape of further derivatization possibilities.
The most common and effective method for the reduction of a nitro group on an indole ring is catalytic hydrogenation. This process typically involves reacting the nitroindole with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, can be optimized to achieve high yields of the corresponding 6-aminoindole. For instance, the reduction of related nitroindoles has been successfully carried out using Pd/C in solvents like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.
Another widely used method for nitro group reduction is chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or stannous chloride (SnCl₂) in ethanol. These methods are often effective for substrates that may be sensitive to catalytic hydrogenation conditions.
The resulting 6-amino-1-(3-chloropropyl)-1H-indole is a versatile intermediate. The newly formed amino group can undergo a wide range of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents like halogens, cyano, or hydroxyl groups.
Cyclization Reactions: The amino group can participate in intramolecular cyclization reactions with other functional groups to form fused heterocyclic systems. For example, if the chloropropyl chain is modified to introduce a suitable electrophilic center, intramolecular cyclization with the 6-amino group could lead to the formation of novel tricyclic indole derivatives.
Below is a table summarizing common reduction methods for nitroindoles:
| Catalyst/Reagent | Solvent(s) | Typical Conditions | Product |
| Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate | H₂ atmosphere, Room Temperature | 6-Aminoindole |
| Platinum(IV) Oxide (PtO₂) | Ethanol | H₂ atmosphere, Room Temperature | 6-Aminoindole |
| Raney Nickel | Methanol (B129727), Ethanol | H₂ atmosphere, Elevated Temperature/Pressure | 6-Aminoindole |
| Tin (Sn) / Hydrochloric Acid (HCl) | Ethanol | Reflux | 6-Aminoindole |
| Iron (Fe) / Acetic Acid | Ethanol/Water | Reflux | 6-Aminoindole |
| Stannous Chloride (SnCl₂) | Ethanol | Reflux | 6-Aminoindole |
Creation of Derivatives through Transformations of the Chloropropyl Chain
The 1-(3-chloropropyl) substituent offers a prime site for modification through nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups and the construction of more complex side chains. The chlorine atom, being a good leaving group, is readily displaced by a range of nucleophiles.
Common nucleophilic substitution reactions at the terminal carbon of the chloropropyl chain include:
Azide (B81097) Substitution: Reaction with sodium azide (NaN₃) to introduce an azido (B1232118) group. The resulting 1-(3-azidopropyl)-6-nitro-1H-indole can be further reduced to the corresponding primary amine or used in click chemistry reactions.
Amine Substitution: Reaction with primary or secondary amines to yield secondary or tertiary amines, respectively. This allows for the introduction of various alkyl or aryl-substituted amino groups.
Hydroxide (B78521) Substitution: Hydrolysis with a hydroxide source, such as sodium hydroxide, can convert the chloro group to a hydroxyl group, yielding 1-(3-hydroxypropyl)-6-nitro-1H-indole.
Cyanide Substitution: Reaction with sodium or potassium cyanide introduces a cyano group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Thiol Substitution: Reaction with thiols or sodium hydrosulfide (B80085) can be used to introduce a thiol group or a thioether linkage.
These transformations are typically carried out in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, often with heating to facilitate the reaction.
The following table provides examples of derivatives that can be synthesized from 1-(3-chloropropyl)-6-nitro-1H-indole via nucleophilic substitution:
| Nucleophile | Reagent | Product |
| Azide | Sodium Azide (NaN₃) | 1-(3-Azidopropyl)-6-nitro-1H-indole |
| Ammonia | NH₃ | 1-(3-Aminopropyl)-6-nitro-1H-indole |
| Diethylamine | HN(C₂H₅)₂ | 1-(3-(Diethylamino)propyl)-6-nitro-1H-indole |
| Hydroxide | Sodium Hydroxide (NaOH) | 1-(3-Hydroxypropyl)-6-nitro-1H-indole |
| Cyanide | Sodium Cyanide (NaCN) | 4-(6-Nitro-1H-indol-1-yl)butanenitrile |
| Thiophenol | C₆H₅SH | 6-Nitro-1-(3-(phenylthio)propyl)-1H-indole |
Expansion and Diversification of the Indole Skeleton
The indole core of this compound can be expanded or modified to create more complex, fused heterocyclic systems. These strategies often involve intramolecular reactions that build new rings onto the existing indole framework.
One powerful approach is intramolecular cyclization . After modification of the chloropropyl chain, for instance, by converting the chloro group to an amino group, this new functionality can react with a suitable position on the indole ring. For example, after reduction of the nitro group to an amine, an intramolecular reaction between the 6-amino group and the chloropropyl chain (potentially activated) could lead to the formation of a new ring, resulting in a tricyclic indole derivative.
Another significant strategy for skeleton diversification is the Heck reaction . wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction can be used to form new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org For instance, if a vinyl group were introduced at a suitable position on the indole ring of a derivative of this compound, an intramolecular Heck reaction could be employed to construct a new fused ring system. The presence of the electron-withdrawing nitro group can influence the reactivity and regioselectivity of such reactions. encyclopedia.pub
The Fischer indole synthesis provides a route to construct the indole ring itself, and variations of this method can be used to create fused indole systems. wikipedia.org While not a direct modification of the pre-formed this compound, this strategy is relevant for the synthesis of analogues with modified skeletons that could then be N-alkylated with a 3-chloropropyl group.
These methods allow for the creation of a wide range of structurally diverse and complex indole derivatives, significantly expanding the chemical space accessible from the starting compound.
Multicomponent Reactions Incorporating this compound as a Key Building Block
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Derivatives of this compound can be designed to participate in such reactions, serving as key building blocks for the rapid assembly of diverse molecular scaffolds.
For MCRs, the indole needs to be appropriately functionalized. For example, the introduction of an aldehyde group at the C3 position of the indole ring would create a versatile precursor for several MCRs. This could be achieved through a Vilsmeier-Haack reaction on a suitable derivative. The resulting this compound-3-carbaldehyde could then be used in the following MCRs:
Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.orgrsc.org Using the indole-3-carbaldehyde derivative as the aldehyde component would lead to the formation of complex peptide-like structures containing the this compound moiety. wikipedia.orgorganic-chemistry.orgrsc.org
Passerini Reaction: This three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. researchgate.net The indole-3-carbaldehyde derivative could serve as the aldehyde component, providing a route to another class of complex molecules. researchgate.net
Biginelli Reaction: This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. mdpi.com The indole-3-carbaldehyde derivative could be used as the aldehyde component to synthesize indole-substituted dihydropyrimidinones. mdpi.com
The use of this compound derivatives in MCRs offers a highly efficient strategy for generating libraries of complex and diverse compounds with potential applications in various fields of chemical research.
The following table lists the key components for these multicomponent reactions where a derivative of this compound could be utilized:
| Multicomponent Reaction | Key Reactants | Potential Product Scaffold |
| Ugi Reaction | This compound-3-carbaldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino-carboxamide with indole substituent |
| Passerini Reaction | This compound-3-carbaldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy-carboxamide with indole substituent |
| Biginelli Reaction | This compound-3-carbaldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone with indole substituent |
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 1-(3-Chloropropyl)-6-nitro-1H-indole, with a nominal mass of 238 g/mol , HRMS would provide the exact mass, allowing for the unambiguous confirmation of its elemental composition (C₁₁H₁₁ClN₂O₂).
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the indole (B1671886) ring and the aliphatic protons of the 3-chloropropyl side chain.
Based on the analysis of the closely related N1-(3-chloropropyl)-6-nitroindazole researchgate.net and other substituted indoles, rsc.org a predicted ¹H NMR spectrum can be outlined. The protons of the 3-chloropropyl chain would likely appear as two triplets and a multiplet. The methylene (B1212753) group attached to the indole nitrogen (N-CH₂) would be expected to resonate as a triplet at a downfield position due to the deshielding effect of the nitrogen atom. The methylene group bearing the chlorine atom (Cl-CH₂) would also be a triplet, shifted downfield by the electronegative chlorine. The central methylene group (-CH₂-) would likely appear as a multiplet (a quintet or pentet) due to coupling with the adjacent methylene protons.
The aromatic region would be characteristic of a 6-nitro-substituted indole. The presence of the electron-withdrawing nitro group at the C6 position would significantly influence the chemical shifts of the aromatic protons, generally shifting them to lower fields.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in a molecule. For this compound, distinct signals would be observed for each of the 11 unique carbon atoms.
Drawing from the data for N1-(3-chloropropyl)-6-nitroindazole, researchgate.net the three aliphatic carbons of the chloropropyl chain would be expected in the upfield region of the spectrum. The carbon attached to the nitrogen (N-CH₂) would be deshielded, as would the carbon bonded to the chlorine (Cl-CH₂). The central methylene carbon (-CH₂-) would resonate at a slightly more upfield position. The eight carbons of the 6-nitroindole (B147325) core would appear in the aromatic region of the spectrum. The carbon atom bearing the nitro group (C6) would be significantly deshielded, and the other aromatic carbons would show shifts influenced by the nitro group and the bicyclic ring system.
A summary of the predicted and analogous NMR data is presented in the tables below.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Aromatic-H | 7.0 - 8.5 | m | Multiple signals for the indole ring protons, influenced by the nitro group. |
| N-CH₂ | ~4.3 | t | Triplet, deshielded by the indole nitrogen. |
| CH₂-Cl | ~3.5 | t | Triplet, deshielded by the chlorine atom. |
| -CH₂- | ~2.3 | m (quintet) | Multiplet, coupled to adjacent CH₂ groups. |
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic-C | 110 - 145 | Signals for the eight carbons of the indole ring system. |
| C-NO₂ | Downfield in aromatic region | The carbon attached to the nitro group will be significantly deshielded. |
| N-CH₂ | ~47 | Deshielded by the indole nitrogen. |
| C-Cl | ~43 | Deshielded by the chlorine atom. |
| -CH₂- | ~34 | Central carbon of the propyl chain. |
Infrared Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group, the aromatic C-H and C=C bonds of the indole ring, the aliphatic C-H bonds of the propyl chain, and the C-Cl bond.
Based on data for N1-(3-chloropropyl)-6-nitroindazole researchgate.net and general IR data for indoles, researchgate.net the following characteristic peaks can be predicted:
Aromatic C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. A peak around 3020 cm⁻¹ would be expected. researchgate.net
Aliphatic C-H stretching: The C-H stretching vibrations of the methylene groups in the chloropropyl chain would be expected in the range of 2840-2960 cm⁻¹. researchgate.net
Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the indole ring would likely appear in the 1570-1620 cm⁻¹ region. researchgate.netresearchgate.net
Nitro group (NO₂) stretching: The nitro group is a strong IR absorber and typically shows two distinct stretching vibrations: an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹. A strong band around 1532 cm⁻¹ is observed in the indazole analogue. researchgate.net
C-N stretching: The C-N stretching vibration of the N-alkyl group would be expected in the fingerprint region, possibly around 1326 cm⁻¹. researchgate.net
C-Cl stretching: The carbon-chlorine stretching vibration typically appears in the range of 600-800 cm⁻¹. A band at 768 cm⁻¹ is seen in the spectrum of the indazole analogue. researchgate.net
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration |
| Aromatic C-H | ~3020 | Stretching |
| Aliphatic C-H | 2840 - 2960 | Stretching |
| Aromatic C=C | 1570 - 1620 | Stretching |
| Nitro (NO₂) | ~1532 (asymmetric), ~1350 (symmetric) | Stretching |
| C-N | ~1326 | Stretching |
| C-Cl | ~768 | Stretching |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Currently, there are no published crystal structures for this compound. However, studies on other substituted indoles have provided valuable insights into their solid-state structures. nih.gov A successful crystallographic analysis of the title compound would confirm the planarity of the indole ring system and determine the conformation of the flexible 3-chloropropyl side chain.
Spectroscopic Analysis of Derivatized Compounds and Reaction Intermediates
The synthesis of this compound likely proceeds from 6-nitroindole and a three-carbon electrophile such as 1-bromo-3-chloropropane (B140262). researchgate.net The spectroscopic characterization of the starting materials and any isolable intermediates is crucial for monitoring the reaction progress and confirming the final structure.
For instance, the starting material, 6-nitroindole, has been studied using transient absorption spectroscopy to investigate its excited triplet state. nih.gov While this technique is specialized for studying short-lived species, standard techniques like NMR and IR would be used to characterize the stable ground-state intermediates. For example, if the synthesis involves the protection of the indole nitrogen followed by nitration and deprotection, each of these intermediates would have a unique spectroscopic signature that could be verified. The study of these intermediates provides a more complete picture of the chemical transformations leading to the final product.
Theoretical and Computational Investigations of 1 3 Chloropropyl 6 Nitro 1h Indole
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Among the most widely used methods is Density Functional Theory (DFT), which calculates the electronic structure of a molecule to determine its energy, electron density distribution, and other properties. researchgate.net For a molecule like 1-(3-Chloropropyl)-6-nitro-1H-indole, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can provide a reliable model of its molecular geometry and electronic characteristics. researchgate.net These calculations form the basis for more detailed analyses, including frontier molecular orbitals and electrostatic potential mapping.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
For this compound, the energy of the HOMO is associated with its ionization potential and its propensity to donate electrons in a reaction. Conversely, the LUMO's energy relates to the electron affinity and its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates a molecule that is more easily polarized and thus more reactive.
In this molecule, the electron-withdrawing nitro (-NO2) group is expected to lower the energy of both the HOMO and LUMO, while the indole (B1671886) ring and the chloropropyl group also influence the orbital energies and their spatial distribution. FMO analysis helps predict which sites on the molecule are most likely to be involved in nucleophilic or electrophilic attacks. wuxibiology.com
Illustrative FMO Data for this compound Note: The following data are hypothetical examples derived from typical DFT calculations for similar nitroaromatic compounds and are intended for illustrative purposes only.
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.40 |
| HOMO-LUMO Gap (ΔE) | 4.45 |
The distribution of electron density within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. Quantum chemical calculations can quantify this through various charge partitioning schemes (e.g., Mulliken, Hirshfeld, or Natural Bond Orbital analysis) that assign partial charges to each atom.
A more intuitive visualization of charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential.
Red regions signify areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. For this compound, these are expected around the oxygen atoms of the nitro group.
Blue regions indicate areas of low electron density and positive electrostatic potential, representing sites prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the indole ring and potentially near the carbon atom attached to the chlorine.
Green regions represent areas of neutral potential.
The MEP map provides a powerful visual tool for predicting intermolecular interactions and the initial steps of a chemical reaction. osi.lv The charge distribution in nitro-containing compounds is known to be significantly influenced by the conformation and electronic environment of the nitro group. nih.gov
Illustrative Atomic Charges for this compound Note: The following data are hypothetical examples and are intended for illustrative purposes only.
| Atom/Group | Partial Charge (a.u.) |
| Oxygen (Nitro) | -0.45 |
| Nitrogen (Nitro) | +0.60 |
| Chlorine | -0.18 |
| Carbon (attached to Cl) | +0.10 |
Conformational Analysis and Molecular Dynamics Simulations
The flexible 3-chloropropyl side chain attached to the indole nitrogen allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (i.e., those with the lowest energy) by systematically rotating the single bonds in this side chain and calculating the potential energy at each step. This helps determine the preferred three-dimensional structure of the molecule under given conditions.
Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior. nih.gov By simulating the atomic motions over time, MD can explore the conformational landscape and reveal how the molecule fluctuates and transitions between different shapes. pitt.edufrontiersin.orgnih.gov For this compound, MD simulations could show the range of motion of the chloropropyl tail, its potential interactions with the indole ring, and how it might influence the accessibility of reactive sites on the ring. Such simulations are crucial for understanding how the molecule's shape and flexibility impact its biological or chemical activity. nih.gov
Prediction of Reactivity and Elucidation of Reaction Pathways
By combining insights from FMO and MEP analyses, computational chemistry can predict the most likely sites of chemical reactivity. For instance, the negative potential around the nitro group suggests it would be the primary site for interaction with electrophiles or metal ions. The positive potential on certain parts of the indole ring or the chloropropyl chain would indicate likely sites for nucleophilic attack.
Furthermore, computational methods can be used to model entire reaction pathways. By calculating the structures and energies of reactants, transition states, and products, chemists can determine the activation energy for a proposed reaction. A lower activation energy implies a faster, more favorable reaction. This approach can be used to elucidate complex reaction mechanisms, compare the feasibility of different pathways, and understand the regioselectivity of reactions, such as why a reagent might prefer to attack one position over another. nih.govnih.gov The Klopman-Salem equation, for example, provides a formal relationship between the interaction energy of two reacting species and their respective frontier orbitals and charges. imperial.ac.uk
Computational Prediction of Spectroscopic Properties
Quantum chemical calculations are also employed to predict various spectroscopic properties of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecule's structure.
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific peaks to the vibrations of particular functional groups, such as the N-O stretching of the nitro group or C-H vibrations of the indole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. Comparing the predicted NMR spectrum with an experimental one is a powerful method for structure verification. nih.gov
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption of light in the UV-visible range. This can help explain the color and photophysical properties of the compound.
Illustrative Comparison of Predicted and Experimental Spectroscopic Data Note: The following data are hypothetical examples and are intended for illustrative purposes only.
| Spectroscopic Data | Predicted Value | Experimental Value |
| IR Peak (NO₂ asym. stretch) | 1530 cm⁻¹ | 1525 cm⁻¹ |
| ¹H NMR (Indole H at C2) | 7.65 ppm | 7.62 ppm |
| ¹³C NMR (Indole C at C6) | 119.5 ppm | 119.2 ppm |
| UV-Vis λmax | 355 nm | 358 nm |
Role As a Precursor in Complex Organic Synthesis
Utilization in the Construction of Complex Fused and Bridged Heterocyclic Systems
The structure of 1-(3-Chloropropyl)-6-nitro-1H-indole is well-suited for the synthesis of intricate heterocyclic systems where the indole (B1671886) core is fused or bridged by additional rings. This utility stems from the strategic placement of its reactive functional groups.
The N-(3-chloropropyl) side chain serves as a versatile electrophilic handle for intramolecular cyclization reactions. The terminal alkyl chloride can be displaced by a nucleophile generated on the indole ring system, leading to the formation of a new ring. A common strategy involves the chemical reduction of the 6-nitro group to a 6-amino group. This transformation creates a potent nucleophile that can readily attack the electrophilic carbon of the chloropropyl chain, resulting in a fused polycyclic system. This type of reductive cyclization is a powerful method for building indole-fused heterocycles. nih.govnih.gov
For instance, the reduction of the nitro group followed by intramolecular N-alkylation would yield a tetrahydropyrrolo[3,2-f]indole skeleton. Such fused systems are of significant interest in medicinal chemistry.
Furthermore, the indole ring itself, particularly when activated by the electron-withdrawing nitro group, can participate in cycloaddition reactions. researchgate.net While the C2-C3 double bond of 3-nitroindoles is known to act as a dienophile or dipolarophile, the 6-nitroindole (B147325) system can be similarly employed in reactions that build complex frameworks. nih.gov The chloropropyl chain can then be used to introduce further complexity or to tether the indole to another molecular fragment before a final ring-closing step.
Table 1: Potential Fused Heterocyclic Systems from this compound
| Starting Material | Key Transformation(s) | Resulting Core Skeleton |
|---|---|---|
| This compound | 1. Reduction of nitro group to amine2. Intramolecular N-alkylation | Tetrahydropyrrolo[3,2-f]indole |
Intermediacy in the Synthesis of Privileged Indole Scaffolds for Chemical Libraries
In the field of drug discovery, the generation of chemical libraries containing diverse but related molecules is essential for identifying new therapeutic leads. nih.gov Privileged scaffolds are core structures that are known to bind to multiple biological targets, and the indole ring is a prime example of such a scaffold. nih.govrsc.org this compound is an exemplary intermediate for constructing libraries based on the privileged indole core due to its two orthogonal reactive sites.
Diversification via the N-(3-chloropropyl) Chain: The terminal chloride is a good leaving group, susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups by reacting the parent molecule with a library of nucleophiles, such as primary and secondary amines, thiols, or alcohols. This reaction generates a family of compounds with diverse side chains appended to the N1 position of the indole.
Diversification via the 6-Nitro Group: The nitro group can be readily converted into other functionalities. Its reduction to a 6-amino group is the most common transformation, yielding an aniline-like nucleophile. This amine can then be acylated, sulfonated, alkylated, or converted into a diazonium salt for further reactions (e.g., Sandmeyer reactions). Each of these subsequent reactions can be performed with a library of reagents, exponentially increasing the number of possible final products.
The combination of these two diversification pathways allows for the creation of a large, two-dimensional matrix of compounds from a single, readily accessible intermediate, making it a highly efficient tool for medicinal chemistry programs. nih.gov
Table 2: Exemplary Diversification Reactions for Chemical Library Synthesis
| Reactive Site | Reaction Type | Example Reagent Class | Resulting Functional Group |
|---|---|---|---|
| N-(3-chloropropyl) chain | Nucleophilic Substitution | Amines (R₂NH) | N-propyl-amine |
| N-(3-chloropropyl) chain | Nucleophilic Substitution | Thiols (RSH) | N-propyl-thioether |
| 6-Nitro group (after reduction to amine) | Acylation | Acid Chlorides (RCOCl) | 6-Amide |
Contribution to the Development of Novel Synthetic Methodologies
The unique bifunctional nature of this compound also allows it to serve as a testbed for the development of new synthetic methods. Its structure enables the design of tandem or one-pot reactions that efficiently build molecular complexity.
Furthermore, the compound can be used to explore regioselective functionalization of the indole core. The presence of the N1-substituent and the C6-nitro group electronically influences the reactivity of the other positions on the indole ring (e.g., C2, C3, C4, C5, C7), enabling the development of new methods for site-selective C-H functionalization or halogenation, which are fundamental tools in modern organic synthesis. organic-chemistry.org The development of efficient and mild conditions for such transformations continues to be a significant goal in synthetic chemistry. nih.gov
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-(3-Chloropropyl)-6-nitro-1H-indole, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the indole core. Key steps include:
- Nitro Group Introduction : Nitration at the 6-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration .
- Chloropropyl Attachment : Alkylation of the indole nitrogen with 3-chloropropyl bromide or chloride in polar aprotic solvents (e.g., DMF) using bases like NaH or K₂CO₃ to deprotonate the indole N–H .
- Optimization : Reaction time, temperature, and stoichiometry are critical. For example, prolonged alkylation may lead to side reactions (e.g., oligomerization), while insufficient time reduces yields. TLC monitoring (using 70:30 EtOAc/hexane) ensures reaction progress .
- Purification : Flash column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures yields high-purity product .
Table 1 : Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 65–75 | |
| Alkylation | 3-Chloropropyl bromide, K₂CO₃, DMF, 60°C | 40–50 |
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR Spectroscopy : Assigns proton and carbon environments. For example, the nitro group deshields adjacent protons (e.g., H-5 and H-7 in the indole ring), appearing as downfield signals (δ 8.1–8.5 ppm). The chloropropyl chain shows triplet resonances for –CH₂Cl (δ 3.5–3.7 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <5 ppm error. Expected m/z for C₁₁H₁₀ClN₂O₂: 261.0433 .
- TLC and Melting Point : TLC (Rf ~0.5 in EtOAc/hexane) and sharp melting point (e.g., 120–122°C) indicate purity .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group at position 6 influence the reactivity of the indole core in further functionalization reactions?
- Methodological Answer : The nitro group:
- Deactivates the Ring : Reduces electrophilic substitution at positions 4 and 7 due to electron withdrawal, directing reactions to less deactivated sites (e.g., C-2 or C-3) .
- Facilitates Nucleophilic Aromatic Substitution (NAS) : Under basic conditions, the nitro group stabilizes intermediates, enabling substitution at C-5 or C-7 with amines or thiols .
- Example : In Suzuki-Miyaura coupling, the nitro group enhances oxidative addition with Pd catalysts but may require higher temperatures (80–100°C) for cross-coupling at C-3 .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for chloropropyl-substituted indole derivatives?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotational barriers in the chloropropyl chain). For example, broadening of –CH₂Cl signals at 25°C may sharpen at –40°C .
- 2D NMR (COSY, HSQC) : Assigns coupled protons and correlates C–H pairs. For instance, HSQC confirms the chloropropyl –CH₂– group’s connectivity to the indole nitrogen .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data to validate assignments .
Q. How can reaction yields be improved for the alkylation step in this compound synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMF with DMSO to enhance solubility of the indole intermediate .
- Catalysis : Add KI (10 mol%) to facilitate halogen exchange, increasing reactivity of 3-chloropropyl bromide .
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12h) and improves yields by 15–20% .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for this compound: How to identify the source?
- Methodological Answer :
- Purity Check : Reanalyze via HPLC (C18 column, MeCN/H₂O gradient). Impurities (e.g., unreacted indole) lower melting points .
- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs .
- Inter-lab Variability : Calibrate equipment using standard references (e.g., indigo, m.p. 390–392°C) .
Safety and Experimental Design
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
